3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine
Description
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
3-(2-bicyclo[3.1.0]hexanyl)propan-1-amine |
InChI |
InChI=1S/C9H17N/c10-5-1-2-7-3-4-8-6-9(7)8/h7-9H,1-6,10H2 |
InChI Key |
ATGWYDASSLSAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)CCCN |
Origin of Product |
United States |
Preparation Methods
Overview
Recent advances have demonstrated that the convergent synthesis of bicyclo[3.1.0]hexanes, including the target compound, can be efficiently achieved via a photoredox-catalyzed (3 + 2) annulation of cyclopropenes with aminocyclopropanes or aminocyclopropyl derivatives. This method leverages single-electron transfer (SET) processes under mild conditions, providing high regio- and stereoselectivity.
Reaction Mechanism
- Activation of aminocyclopropanes : Under visible light irradiation (blue LED), a suitable photocatalyst (e.g., organic dyes such as 4CzIPN or iridium complexes) oxidizes the aminocyclopropane, generating a radical cation.
- Radical addition to cyclopropene : The radical cation interacts with the cyclopropene, facilitating ring-opening and subsequent cyclization to form the bicyclic structure.
- Closure to bicyclo[3.1.0]hexane : The radical intermediates undergo intramolecular cyclization, resulting in the formation of the desired bicyclic scaffold with high diastereoselectivity.
Experimental Conditions
- Photocatalysts : Organic dyes such as 4CzIPN or iridium-based complexes.
- Light Source : Blue LED irradiation.
- Solvent : Nitromethane or acetonitrile, optimized for stability and reactivity.
- Temperature : Mild, ambient conditions.
- Reaction Time : Approximately 18 hours for full conversion.
Representative Data
| Entry | Photocatalyst | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ru(bpz)₃(PF₆)₂ | Nitromethane | 52 | Initial screening |
| 2 | 4CzIPN | Nitromethane | 60 | Organic dye catalyst |
| 3 | 4CzIPN | Nitromethane | 82 | Increased concentration |
| 4 | 4DPAIPN | Nitromethane | 86 | More versatile catalyst |
Source: Adapted from recent literature on photoredox (3 + 2) annulation of cyclopropenes with aminocyclopropanes (see,).
Chemical Synthesis of Cyclopropenes and Aminocyclopropanes
Cyclopropenes
- Preparation : Cyclopropenes are synthesized via methods such as the dehydrohalogenation of cyclopropyl halides or through carbene addition to alkynes.
- Substituents : Diester and difluorocyclopropenes are particularly valuable, as they influence reactivity and stereoselectivity.
- Key References : Well-established protocols involve the use of diazocompounds and transition metal catalysis to generate cyclopropenes with high purity.
Aminocyclopropanes
- Preparation : Aminocyclopropanes are typically prepared via nucleophilic addition to activated cyclopropanes or through ring-strain-driven cyclization of suitable precursors.
- Functionalization : Substituents on the amino group or the cyclopropane ring can be varied to modulate reactivity.
Alternative Methods and Variations
While the photoredox (3 + 2) annulation remains the most efficient and versatile method, alternative approaches include:
- Lewis acid catalysis : Activation of cyclopropanes with Lewis acids to promote intramolecular cyclization, though less effective for complex or sensitive substrates.
- Radical initiation via thermal or chemical means : Use of radical initiators such as azobisisobutyronitrile (AIBN) or peroxides, which generally require harsher conditions and offer less selectivity.
- Transition metal catalysis : Rhodium or palladium catalysis for cycloaddition reactions, but these are less explored for this specific scaffold.
Summary of Key Data and Trends
| Method | Catalyst | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Photoredox (3 + 2) | Organic or Iridium catalysts | Blue LED, mild temperature | 52–86 | Mild, high selectivity, broad scope | Requires light source, optimization for each substrate |
| Lewis acid activation | Various | Elevated temperature, inert atmosphere | 16–51 | Useful for specific substrates | Less general, harsher conditions |
| Radical initiation | Peroxides or azo compounds | Elevated temperature | Variable | Simple setup | Less control over stereochemistry |
Chemical Reactions Analysis
Types of Reactions
3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield saturated amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the bicyclic amine, such as ketones, alcohols, and substituted amines.
Scientific Research Applications
3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine is a bicyclic amine featuring a propan-1-amine group attached to a bicyclo[3.1.0]hexane structure. Its unique structure and potential biological and chemical reactivity make it a subject of interest in medicinal and synthetic chemistry. The compound's rigid conformation may influence its interaction with biological targets.
Potential Applications
- Medicinal Chemistry The compound is under investigation for its potential therapeutic properties, with preliminary studies suggesting it may interact with specific molecular targets, influencing enzyme activity and signaling pathways. Its unique bicyclic structure allows it to fit into enzyme active sites, potentially resulting in inhibitory effects or modulation of biological processes. Research is ongoing to elucidate its mechanisms of action and therapeutic potential in areas such as psychiatric disorders and cancer treatment.
- Drug Discovery and Development Studies on the interactions of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine with biological targets are essential for understanding its pharmacological potential. The compound's ability to modulate enzyme activity suggests it could play a role in various biochemical pathways, making it a candidate for further research in drug discovery and development.
- Orexin Receptor Antagonists Derivatives of 3-aza-bicyclo[3.1.0]hexane are potential non-peptide antagonists of human orexin receptors, useful in treating eating disorders, drinking disorders, sleep disorders, or cognitive dysfunctions in psychiatric and neurologic disorders . Orexins, found in the lateral hypothalamus, stimulate food consumption in rats and regulate sleep and wakefulness, opening potential therapeutic approaches to narcolepsy, insomnia, and other sleep disorders .
Structural Similarity
Several compounds share structural similarities with 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 2-(Bicyclo[3.1.0]hexan-2-YL)propan-1-ol | Bicyclic Alcohol | Contains a hydroxyl group instead of an amine group |
| Bicyclo[3.1.0]hexane Derivatives | Bicyclic Compounds | Various derivatives exhibit unique reactivity |
| 3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amines | Bicyclic Heterocycles | Contains an oxazole ring, conferring different properties |
Mechanism of Action
The mechanism of action of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Structural Analogues with Modified Bicyclic Scaffolds
Bicyclo[2.2.1]heptane Derivatives
- Example: 3-[3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]-N-[(4-methoxyphenyl)methyl]propan-1-amine (CAS: 101832-47-7) .
- Comparison: The norbornane (bicyclo[2.2.1]heptane) scaffold introduces greater steric bulk and a different spatial arrangement compared to bicyclo[3.1.0]hexane. Applications: Used in CXCR2 antagonists for cancer therapy, emphasizing its role in modulating protein-protein interactions .
Bicyclo[2.1.0]pentane and Bicyclo[3.1.1]heptane
Functionalized Propan-1-amine Derivatives
3-[(4-Methoxyphenyl)oxy]propan-1-amine ()
- Structure: Linear propan-1-amine with a 4-methoxyphenoxy substituent.
- Comparison :
3-(Hexyloxy)propan-1-amine ()
- Structure : Alkyl chain-substituted propan-1-amine.
- Comparison :
Bioactive Analogues with Pseudosugar Templates
Puromycin Analogues ()
- Structure: Bicyclo[3.1.0]hexane pseudosugar locked in North/South conformations.
- Comparison: Conformational locking improves enzymatic stability and ribosomal binding compared to flexible ribofuranose analogues.
Table 1: Key Properties of Selected Compounds
Biological Activity
3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine is a bicyclic amine compound that has garnered attention for its potential biological activities. The structure features a bicyclo[3.1.0]hexane moiety, which is known to impart unique chemical properties conducive to various biological interactions. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound's IUPAC name is 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine, and it can be represented as follows:
Structural Features
- Bicyclic Structure : The bicyclo[3.1.0]hexane framework contributes to the rigidity and spatial orientation of the molecule.
- Amine Functionality : The presence of the amine group allows for hydrogen bonding and interaction with biological targets.
The biological activity of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in key physiological processes.
Potential Activities
- Antitumor Properties : Preliminary studies suggest that compounds with similar bicyclic structures may exhibit antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antibacterial Effects : Research indicates that bicyclic compounds can possess antibacterial properties, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is interest in exploring its potential as a modulator of neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological effects of related bicyclic compounds, providing insights into the potential applications of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine.
Study Summaries
In Vitro Studies
In vitro assays have been conducted to evaluate the potency and efficacy of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine against various biological targets:
- CD73 Inhibition : A study highlighted its potential as a CD73 inhibitor, which is relevant in cancer immunotherapy contexts .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine:
- Substituent Variations : Modifications on the bicyclic structure or amine group can significantly alter binding affinity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
